molecular formula C9H14N4O2S B5904522 3-(hydroxymethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide

3-(hydroxymethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide

Cat. No. B5904522
M. Wt: 242.30 g/mol
InChI Key: QTJVLQBDVLSWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Hydroxymethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiadiazole family and has shown promising results in preclinical studies as a potential drug candidate for treating various diseases.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide is not fully understood. However, it has been reported to exert its pharmacological effects through various molecular targets. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and glucose metabolism. In addition, it has also been reported to modulate the expression of certain genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
3-(Hydroxymethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has been shown to have various biochemical and physiological effects. For example, it has been reported to induce apoptosis in cancer cells, improve glucose metabolism in diabetic animals, and reduce inflammation and oxidative stress in various disease models. In addition, it has also been shown to enhance the immune response and protect against radiation-induced damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(Hydroxymethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide in lab experiments is its broad range of applications. This compound has been shown to have potential therapeutic applications in various disease models, making it a versatile tool for researchers. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to administer in certain experiments.

Future Directions

There are several future directions for the research on 3-(Hydroxymethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide. One direction is to investigate its potential use in combination therapy with other drugs for treating various diseases. Another direction is to optimize its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Additionally, further studies are needed to elucidate the molecular targets and mechanism of action of this compound. Finally, clinical trials are needed to assess the safety and efficacy of this compound in humans.
In conclusion, 3-(Hydroxymethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide is a promising compound that has shown potential therapeutic applications in various disease models. Its broad range of applications and versatile nature make it an attractive tool for researchers. However, further studies are needed to fully understand its mechanism of action and optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of 3-(Hydroxymethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide involves the reaction of 1,3,4-thiadiazole-2-amine with 3-chloromethylpiperidine-1-carboxylic acid followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography. This synthesis method has been reported in the literature and has been successfully reproduced by various research groups.

Scientific Research Applications

3-(Hydroxymethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antidiabetic, and neuroprotective properties in preclinical studies. In addition, this compound has also been investigated for its potential use as a radioprotective agent and as a modulator of the immune system. These studies suggest that 3-(Hydroxymethyl)-N-1,3,4-thiadiazol-2-ylpiperidine-1-carboxamide has a broad range of applications in the field of medicine.

properties

IUPAC Name

3-(hydroxymethyl)-N-(1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2S/c14-5-7-2-1-3-13(4-7)9(15)11-8-12-10-6-16-8/h6-7,14H,1-5H2,(H,11,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJVLQBDVLSWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=NN=CS2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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